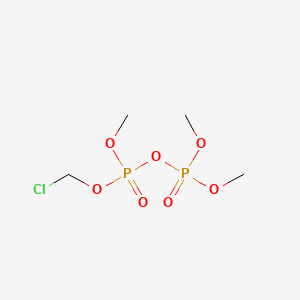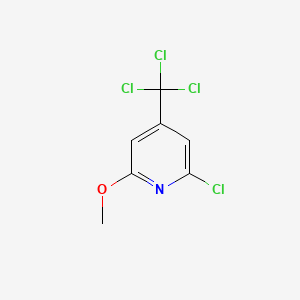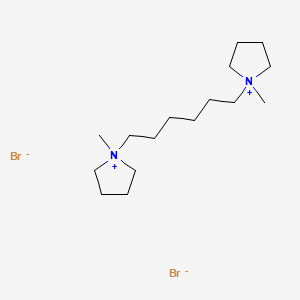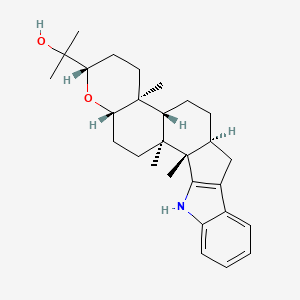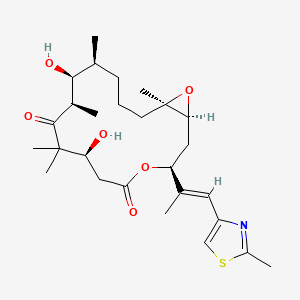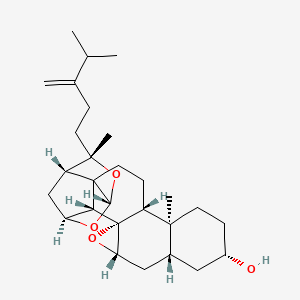
Quarfloxin
Descripción general
Descripción
Quarfloxin, also known as CX-3543, is a first-in-class clinical G-quadruplex-targeting drug . It was originally derived from a group of fluoroquinolones that were shown to have dual topoisomerase II (Top2) and G-quadruplex (G4) interactions . Quarfloxin belongs to the class of organic compounds known as phenoxazines .
Molecular Structure Analysis
Quarfloxin is a complex organic compound with the molecular formula C35H33FN6O3 . It is derived from a group of fluoroquinolones and has been shown to have interactions with G-quadruplexes . More detailed structural analysis would require specific experimental data.
Physical And Chemical Properties Analysis
Quarfloxin is a complex organic compound with the molecular formula C35H33FN6O3 . Detailed physical and chemical properties would require specific experimental data.
Aplicaciones Científicas De Investigación
Quarfloxin: A Comprehensive Analysis of Scientific Research Applications
Neuroendocrine Tumors: Due to its ability to accumulate within neural crest-derived tissues at high concentrations, quarfloxin has been studied in phase 2 clinical trials for patients with carcinoid or neuroendocrine tumors .
Pharmacokinetics: Quarfloxin exhibits a reversible association with blood cells, creating a “reservoir” of the drug that is gradually released into plasma, extending the plasma terminal half-life. This supports drug administration on a weekly basis .
Malaria Research: In malaria research, quarfloxin has been shown to repress the transcription of a G4-containing reporter gene in Plasmodium falciparum in vitro, although it did not affect telomere maintenance or disrupt the transcription of rRNAs .
G-Quadruplex DNA Interaction: Quarfloxin can selectively disrupt nucleolin/G4 complexes in the nucleus. This interaction with G-quadruplex DNA is significant as it provides a novel target for drug design .
Biophysical Characterization Techniques: While not an application of quarfloxin itself, its interactions with G-quadruplexes have been used to highlight various biophysical methods used to characterize molecular interactions between G-quadruplexes and their ligands .
Mecanismo De Acción
Target of Action
Quarfloxin, also known as CX-3543, is a fluoroquinolone derivative that primarily targets G-quadruplexes (G4s) . G4s are secondary structures that form within guanine-rich nucleic acid sequences . These structures are key regulators of several biological processes and are considered attractive targets for broad-spectrum anticancer therapies .
Mode of Action
Quarfloxin disrupts the interaction between nucleolin and G-quadruplexes on the non-template strand of ribosomal DNA (rDNA) . This disruption leads to a rapid redistribution of nucleolin from nucleoli, thereby inhibiting rRNA synthesis . The compound’s interaction with its targets results in the selective triggering of apoptotic cell death in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by Quarfloxin is the ribosomal RNA (rRNA) biosynthesis pathway . Ribosomal RNA biosynthesis and subsequent ribosome assembly determine the proliferative state of cells . Quarfloxin directly inhibits aberrant rRNA biogenesis in cancer cells by disrupting an essential protein-rDNA interaction that is over-expressed . This disruption leads to the inhibition of rRNA synthesis and the triggering of apoptotic cell death in cancer cells .
Result of Action
The molecular and cellular effects of Quarfloxin’s action primarily involve the inhibition of rRNA synthesis and the induction of apoptotic cell death in cancer cells . By disrupting the interaction between nucleolin and G-quadruplexes on the non-template strand of rDNA, Quarfloxin causes a rapid redistribution of nucleolin from nucleoli .
Direcciones Futuras
G-quadruplexes, like the ones Quarfloxin targets, are viewed as emerging therapeutic targets in oncology . The well-defined targets and structural information of DNA G-quadruplexes are essential for understanding their biological functions, as well as for the rational design of small molecules targeting these structures . Therefore, the future directions of research on Quarfloxin and similar compounds may involve further exploration of their potential as anticancer drugs .
Propiedades
IUPAC Name |
15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-(3-pyrazin-2-ylpyrrolidin-1-yl)-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13(21),14,16,19-nonaene-19-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H33FN6O3/c1-40-13-4-7-24(40)8-10-39-35(44)26-20-42-29-15-21-5-2-3-6-22(21)16-30(29)45-34-31(42)25(33(26)43)17-27(36)32(34)41-14-9-23(19-41)28-18-37-11-12-38-28/h2-3,5-6,11-12,15-18,20,23-24H,4,7-10,13-14,19H2,1H3,(H,39,44)/t23?,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQIDNWTQOYDLF-CGAIIQECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H33FN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quarfloxin | |
CAS RN |
865311-47-3 | |
| Record name | Quarfloxin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865311473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quarfloxin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06638 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | QUARFLOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M31J5031Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





